
N-(3-phenylmethoxypyridin-2-yl)adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-phenylmethoxypyridin-2-yl)adamantane-1-carboxamide” is a chemical compound that belongs to the class of adamantane derivatives . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of N-aryladamantane-1-carboxamides, which includes “this compound”, can be achieved in one step by reacting adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine (DMAP), and triethylamine . The optimal conditions were heating an equimolar mixture of acid, amine, phosphorus trichloride, DMAP, and triethylamine in acetonitrile under reflux for 8 hours .Molecular Structure Analysis
The molecular structure analysis of adamantane derivatives like “this compound” involves understanding the unique stability and reactivity of carbocation or radical intermediates when compared to simple hydrocarbon derivatives . The wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Chemical Reactions Analysis
The chemical reactions involving adamantane derivatives are often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These reactions involve the conversion of diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical and Chemical Properties Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and are members of the larger family of diamondoids, which are nanoscale substructures of the sp3-hybridized diamond lattice .Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis
N-Aryl(benzyl)adamantane-1-carboxamides, a category to which N-(3-phenylmethoxypyridin-2-yl)adamantane-1-carboxamide belongs, have been synthesized through a catalytic process involving phosphorus trichloride. This method highlights the compound's utility in facilitating reactions under specific conditions, offering yields of 54–87% (Shishkin et al., 2020).
Advanced Material Development
Research into polyamides and polyimides incorporating adamantane structures has shown promising results for creating materials with exceptional thermal stability and mechanical properties. These materials exhibit high glass transition temperatures and thermal degradation points, making them suitable for applications requiring materials that maintain integrity under heat (Liaw et al., 1999). Similarly, adamantane-based cardo polyamides have been developed for their solvent resistance and thermal properties, indicating potential in high-performance polymer applications (Liaw & Liaw, 1999).
Pharmacological Applications
Adamantane derivatives have been explored for their antiviral properties, particularly against influenza viruses. Microwave-assisted synthesis of adamantyl carboxamide derivatives has led to compounds with significant inhibitory effects on influenza A and B virus replication, suggesting potential therapeutic applications (Göktaş et al., 2012). Additionally, adamantane-1-carboxamides have shown efficacy as selective 5-HT2 receptor antagonists, offering insights into novel treatments for conditions mediated by this receptor (Fujio et al., 2000).
Advanced Synthesis Techniques
The synthesis of aminopyridinato complexes of zirconium using N-adamantyl-2-aminopyridines has been demonstrated, showcasing the role of adamantane derivatives in the formation of complexes with potential as catalysts in polymerization processes (Morton et al., 2000).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-phenylmethoxypyridin-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-22(23-12-17-9-18(13-23)11-19(10-17)14-23)25-21-20(7-4-8-24-21)27-15-16-5-2-1-3-6-16/h1-8,17-19H,9-15H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRLEYRGXDSXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=CC=N4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
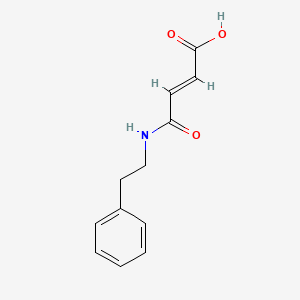
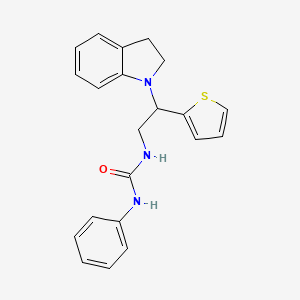
![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2961743.png)
![7-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961744.png)
![N-(4-fluorobenzyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2961745.png)
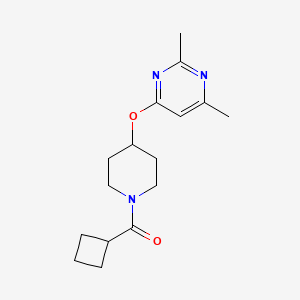
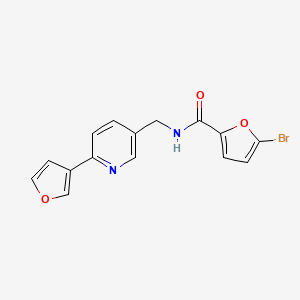

![2-(2,4-dichlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2961750.png)
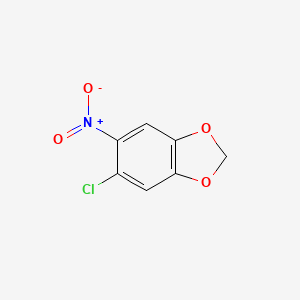
![N-(2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2961754.png)
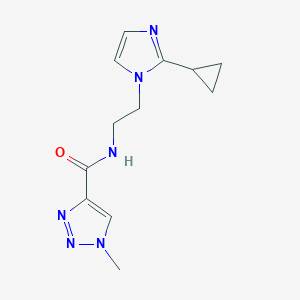
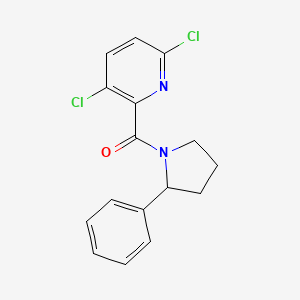
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2961761.png)
